molecular formula C35H23N5O6S5 B12781670 Barium 2',2'''-(azodi-4,1-phenylene)bis(6-methyl(2,6'-bibenzothiazole)-7-sulphonate) CAS No. 68399-72-4

Barium 2',2'''-(azodi-4,1-phenylene)bis(6-methyl(2,6'-bibenzothiazole)-7-sulphonate)

Cat. No.: B12781670
CAS No.: 68399-72-4
M. Wt: 769.9 g/mol
InChI Key: BEXNWQBPWJESDD-UHFFFAOYSA-N
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Description

Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) is a complex organic compound with the molecular formula C35H23N5O6S5Ba. It is known for its unique structure, which includes multiple benzothiazole rings and sulfonate groups. This compound is primarily used in scientific research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of Benzothiazole Rings: The initial step involves the synthesis of benzothiazole rings through the cyclization of o-aminothiophenol with carboxylic acids.

    Diazotization: The next step involves the diazotization of the aromatic amines to form diazonium salts.

    Coupling Reaction: The diazonium salts are then coupled with the benzothiazole intermediates to form the azo compound.

    Sulfonation: The final step involves the sulfonation of the azo compound to introduce the sulfonate groups.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sulfuric acid for sulfonation and sodium nitrite for diazotization.

Chemical Reactions Analysis

Types of Reactions

Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aromatic amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and as a component in advanced materials.

Mechanism of Action

The mechanism of action of Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonate groups enhance its solubility and facilitate its binding to specific sites. The azo bond can undergo cleavage, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate)
  • Sodium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate)
  • Potassium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate)

Uniqueness

Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) is unique due to its barium ion, which imparts specific properties such as enhanced stability and reactivity compared to its sodium and potassium counterparts. This makes it particularly valuable in applications requiring high-performance materials.

Properties

CAS No.

68399-72-4

Molecular Formula

C35H23N5O6S5

Molecular Weight

769.9 g/mol

IUPAC Name

6-methyl-2-[4-[[4-[6-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazole-7-sulfonic acid

InChI

InChI=1S/C35H23N5O6S5/c1-18-3-14-26-29(31(18)50(41,42)43)48-34(37-26)21-7-12-24(13-8-21)40-39-23-10-5-20(6-11-23)33-36-25-16-9-22(17-28(25)47-33)35-38-27-15-4-19(2)32(30(27)49-35)51(44,45)46/h3-17H,1-2H3,(H,41,42,43)(H,44,45,46)

InChI Key

BEXNWQBPWJESDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C=C6)C7=NC8=C(S7)C(=C(C=C8)C)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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